2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide
Description
The compound 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide features a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position, linked via a phenoxy bridge to an N,N-diisopropylacetamide moiety. The oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and hydrogen-bonding interactions, while the diisopropyl groups on the acetamide likely contribute to increased lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-11(2)20(12(3)4)16(21)10-22-15-8-6-14(7-9-15)17-19-18-13(5)23-17/h6-9,11-12H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBFBUYXKOTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)OCC(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide, identified by its CAS number 946305-66-4, is a compound that has garnered attention due to its potential biological activities, particularly in anticancer research. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 317.4 g/mol. The structure features a phenoxy group linked to a 1,3,4-oxadiazole ring, which contributes significantly to its biological activity. The presence of the oxadiazole ring enhances lipophilicity and bioactivity through hydrogen bonding interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. For instance:
- Cytotoxicity against Cancer Cell Lines : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives tested on the A549 (human lung cancer), C6 (rat glioma), and L929 (murine fibroblast) cell lines exhibited IC50 values ranging from 1.59 to 43.01 μM . This suggests that modifications in the oxadiazole structure can lead to enhanced anticancer properties.
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:
- Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells. For example, compounds have been shown to activate caspase pathways leading to programmed cell death .
- Inhibition of Metastatic Pathways : Some derivatives exhibit inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
- Selectivity Towards Cancer Cells : Notably, certain compounds have shown selectivity for cancer cells over healthy cells, indicating a favorable therapeutic index.
Case Studies
A case study focusing on the synthesis and evaluation of oxadiazole derivatives revealed that specific structural modifications significantly influenced biological activity:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 4h | A549 | <0.14 | Highly selective and cytotoxic |
| 4i | A549 | 1.59 | Comparable to cisplatin |
| 4l | A549 | 1.80 | Notable antiproliferative activity |
| 4g | C6 | 8.16 | Effective against glioma |
These findings underscore the importance of structural optimization in developing effective anticancer agents .
Broader Biological Activities
Beyond anticancer properties, compounds with oxadiazole rings have shown promise in various other biological activities:
- Antimicrobial : Some derivatives demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory : The anti-inflammatory properties are attributed to their ability to inhibit pro-inflammatory cytokines and pathways.
- Antioxidant : Oxadiazole derivatives have been reported to exhibit antioxidant activities by scavenging free radicals .
Comparison with Similar Compounds
Benzofuran-Oxadiazole Hybrids ()
Compounds such as 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) share the 1,3,4-oxadiazole core but differ in substituents:
- Key Differences :
- The target compound substitutes the oxadiazole with a methyl group, whereas 2a/2b feature benzofuran-thioether linkages.
- The diisopropyl groups in the target compound contrast with the 3-chlorophenyl or 4-methoxyphenyl groups in 2a/2b.
- Biological Activity : 2a/2b exhibit antimicrobial activity, attributed to the benzofuran-oxadiazole hybrid system. The target compound’s methyl group may enhance metabolic stability compared to the thioether linkage in 2a/2b .
Chalcone-Based Acetamides ()
Compounds like 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide feature chalcone (α,β-unsaturated ketone) moieties instead of oxadiazole:
- The diisopropyl substituents in the target compound may increase lipophilicity (predicted LogP ~3.2) versus the diphenyl groups (LogP ~4.0) in chalcone derivatives, affecting solubility and absorption .
Benzimidazole-Sulfonyl Acetamides ()
Examples include N-(Carbamoylmethyl)-2-(4-{[2-({[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide (3ag):
- Key Differences: The sulfonyl and benzimidazole groups in 3ag introduce polar and bulky substituents, likely reducing membrane permeability compared to the compact oxadiazole-phenoxy system in the target compound. The diisopropyl groups in the target compound may enhance lipophilicity, whereas 3ag’s trifluoroethoxy group could increase metabolic resistance .
Comparative Data Table
| Compound/Feature | Core Structure | Key Substituents | Biological Activity | Predicted LogP |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 5-Methyl, diisopropyl acetamide | Not reported (inferred) | ~3.2 |
| 2a (Benzofuran) | Benzofuran-Oxadiazole | Thioether, 3-chlorophenyl | Antimicrobial | ~2.8 |
| Chalcone Derivative | Chalcone | Diphenyl, acryloyl | Not tested | ~4.0 |
| 3ag (Benzimidazole) | Benzimidazole-Sulfonyl | Trifluoroethoxy, sulfinyl | Not reported | ~1.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
